Hydroxybupropion
CAS No.: 92264-81-8
VCID: VC21329700
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Hydroxybupropion, also known as 6-hydroxybupropion, is a major active metabolite of the antidepressant and smoking cessation drug bupropion. It is formed through the hydroxylation of bupropion by the liver enzyme CYP2B6 during first-pass metabolism . Hydroxybupropion plays a crucial role in the pharmacological effects of bupropion, contributing significantly to its antidepressant and smoking cessation properties. PharmacodynamicsPharmacodynamically, hydroxybupropion is similar to bupropion in its potency as a norepinephrine reuptake inhibitor but is weaker as a dopamine reuptake inhibitor. It acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), such as α4β2 and α3β4, and is more potent than bupropion in this regard .
PharmacokineticsHydroxybupropion is extensively formed from bupropion, with plasma concentrations that are significantly higher than those of bupropion itself. The Cmax values of hydroxybupropion are 4–7 times those of bupropion, and its exposure is about ten times greater . The elimination half-life of hydroxybupropion is approximately 20 hours, allowing it to reach steady-state concentrations within 8 days .
Research and Clinical ImplicationsHydroxybupropion is not currently marketed as a standalone drug but is crucial for the efficacy of bupropion. It has been studied for its potential in treating alcohol and nicotine use disorders . Clinical trials suggest that hydroxybupropion levels correlate positively with the efficacy of bupropion in smoking cessation, particularly in populations with higher CYP2B6 activity .
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CAS No. | 92264-81-8 | ||||||||||||||||||||||||||||||
Product Name | Hydroxybupropion | ||||||||||||||||||||||||||||||
Molecular Formula | C13H18ClNO2 | ||||||||||||||||||||||||||||||
Molecular Weight | 255.74 g/mol | ||||||||||||||||||||||||||||||
IUPAC Name | 1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | ||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 | ||||||||||||||||||||||||||||||
Standard InChIKey | AKOAEVOSDHIVFX-UHFFFAOYSA-N | ||||||||||||||||||||||||||||||
SMILES | CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO | ||||||||||||||||||||||||||||||
Canonical SMILES | CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO | ||||||||||||||||||||||||||||||
Appearance | Off-White to Pale Yellow Solid | ||||||||||||||||||||||||||||||
Melting Point | 121-123°C | ||||||||||||||||||||||||||||||
Physical Description | Solid | ||||||||||||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||||||||||||
Synonyms | HYDROXYBUPROPION; HYDROXYBUPROPIONE; 1-(3-CHLOROOPHENYL)-2-[(2-HYDROXY-1,1-DIMETHYLETHYL)AMINO]-1-PROPANONE; 2-HYDROXY-2-(3'-CHLOROPHENYL)-3,5,5-TRIMETHYLMORPHOLINE; 1-(3-Chloroophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-propanone, 2-Hydroxy-2-(3chlorop | ||||||||||||||||||||||||||||||
PubChem Compound | 446 | ||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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